1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
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Description
The compound “1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride” is a complex organic molecule. It seems to be related to a class of compounds known as HDAC inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone. This allows the histones to wrap the DNA more tightly. HDAC inhibitors are used in cancer treatment .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound has been studied for its synthesis and characterization. For instance, McLaughlin et al. (2016) identified and characterized a similar compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the importance of accurate identification in research chemicals and the potential for mislabeling (McLaughlin et al., 2016).
Structural and Functional Studies
- Functionalization Reactions : Studies on the functionalization reactions of similar pyrazole derivatives have been conducted, as seen in the work of Yıldırım and Kandemirli (2006), who investigated reactions with various aminophenols (Yıldırım & Kandemirli, 2006).
- Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand their molecular configuration, as shown in the study by Jasinski et al. (2012) (Jasinski et al., 2012).
Biological Activity
- Antimicrobial Activity : Some pyrazole derivatives, including those related to 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, have been investigated for their antimicrobial properties. Puthran et al. (2019) synthesized novel Schiff bases using pyrazole derivatives and evaluated their antimicrobial activity (Puthran et al., 2019).
Applications in Drug Design and Antipsychotic Agents
- Drug Design : Pyrazole derivatives have been explored for their potential in drug design, particularly as antipsychotic agents. Wise et al. (1987) evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their antipsychotic properties, noting their distinct pharmacological profiles compared to traditional antipsychotic drugs (Wise et al., 1987).
Properties
IUPAC Name |
1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2.ClH/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16;/h1-5H,12H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFBMNAZNWGSFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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